6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline
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Overview
Description
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is a quinoline derivative with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline typically involves the bromination of 4-hydroxy-8-methyl-2-phenylquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is utilized in several scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.
8-Methylquinoline: Lacks the hydroxyl and bromine groups, affecting its reactivity and applications.
2-Phenylquinoline: Lacks the hydroxyl, methyl, and bromine groups, leading to distinct properties.
Uniqueness: 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is unique due to the presence of the bromine atom, hydroxyl group, methyl group, and phenyl group on the quinoline ring. These functional groups contribute to its distinctive chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1154912-74-9 |
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Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
6-bromo-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12(17)8-13-15(19)9-14(18-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
GZQGUFOIWIXLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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